Basicity Modulation: pKa Shift of 2.15 Units vs. Aniline
In aqueous solution at 25 °C, the pKa of the conjugate acid of 4-(trifluoromethyl)aniline is 2.45 . This represents a substantial decrease in basicity compared to unsubstituted aniline (pKa = 4.60), driven by the strong electron-withdrawing inductive effect of the -CF3 group [1]. The 2.15-unit difference corresponds to a >140-fold reduction in basicity, which directly influences protonation state under physiological and acidic reaction conditions.
| Evidence Dimension | Aqueous pKa of Conjugate Acid |
|---|---|
| Target Compound Data | pKa = 2.45 |
| Comparator Or Baseline | Aniline, pKa = 4.60 |
| Quantified Difference | ΔpKa = -2.15 (target is less basic) |
| Conditions | Aqueous solution, 25 °C |
Why This Matters
The reduced basicity minimizes undesired protonation in acidic environments (e.g., gastric fluid, acidic reaction workups), simplifying purification and improving formulation compatibility.
- [1] Studocu. (n.d.). Reactivity of Substituted Aromatic Compounds – pKa of Anilines. View Source
